molecular formula C18H17ClF3NO2 B3754233 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3-methylphenoxy)butanamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3-methylphenoxy)butanamide

Cat. No.: B3754233
M. Wt: 371.8 g/mol
InChI Key: OOHYVPHYKFTYOG-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3-methylphenoxy)butanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3-methylphenoxy)butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3-methylphenoxy)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups onto the phenyl ring.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3-methylphenoxy)butanamide has several applications in scientific research:

  • Pharmaceuticals: : It is investigated for its potential as a pharmacophore in drug design, particularly for its analgesic properties.

  • Agrochemicals: : The compound’s structural features make it a candidate for developing new herbicides or pesticides.

  • Materials Science: : Its unique chemical properties are explored for creating advanced materials with specific functionalities, such as coatings or polymers.

Mechanism of Action

The mechanism by which N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3-methylphenoxy)butanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target sites.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-3-(trifluoromethyl)aniline
  • 4-(trifluoromethyl)phenyl isothiocyanate

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3-methylphenoxy)butanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both a trifluoromethyl group and a butanamide backbone is relatively rare, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3NO2/c1-12-4-2-5-14(10-12)25-9-3-6-17(24)23-13-7-8-16(19)15(11-13)18(20,21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHYVPHYKFTYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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